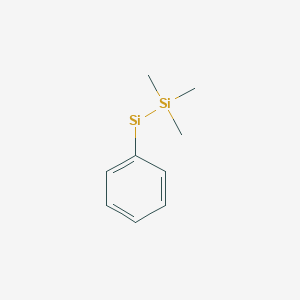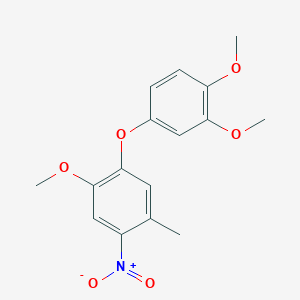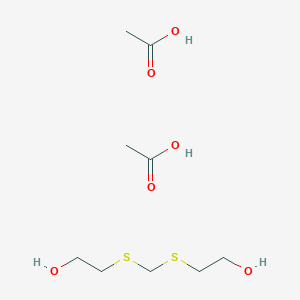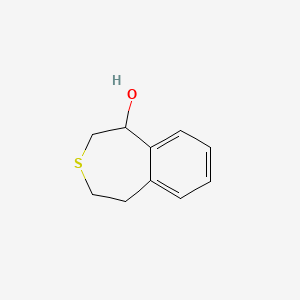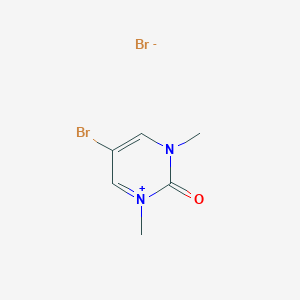![molecular formula C10H17N B14669258 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane CAS No. 51616-97-8](/img/structure/B14669258.png)
1-Cyclopentyl-6-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-6-azabicyclo[310]hexane is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . Another approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which proceeds via an open chain transition state based on intermolecular bromine-lithium coordination .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the catalytic hydrogenation of precursors or the use of cyclization reactions under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Cyclopentyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane: Known for its strained bicyclic structure and reactivity.
3-Azabicyclo[3.1.0]hexane: Often used in drug design and synthesis of biologically active molecules.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial intermediate in the synthesis of antiviral medications.
Uniqueness: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other azabicyclo compounds may not be suitable .
Properties
CAS No. |
51616-97-8 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-cyclopentyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17N/c1-2-5-8(4-1)10-7-3-6-9(10)11-10/h8-9,11H,1-7H2 |
InChI Key |
DDCAJVLDOSOAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C23CCCC2N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


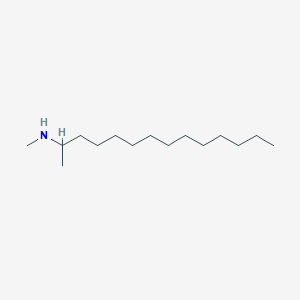


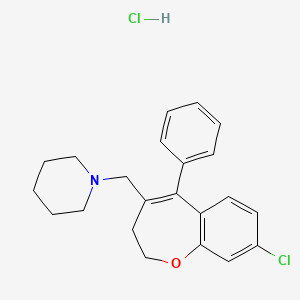

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
